molecular formula C11H8ClNO B6285832 6-(3-Chlorophenyl)pyridin-2(1H)-one CAS No. 154476-87-6

6-(3-Chlorophenyl)pyridin-2(1H)-one

Cat. No.: B6285832
CAS No.: 154476-87-6
M. Wt: 205.64 g/mol
InChI Key: NLBGSFNRDMUDSL-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a 3-chlorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

6-(3-Chlorophenyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridin-2(1H)-one: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    6-(4-Chlorophenyl)pyridin-2(1H)-one: Similar structure but with the chlorine atom in a different position, leading to different chemical properties.

    2-(3-Chlorophenyl)pyridine: Similar substituents but different ring structure, affecting its overall behavior in reactions.

Uniqueness

6-(3-Chlorophenyl)pyridin-2(1H)-one is unique due to the specific positioning of the chlorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.

Properties

IUPAC Name

6-(3-chlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBGSFNRDMUDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679026
Record name 6-(3-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154476-87-6
Record name 6-(3-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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